molecular formula C11H14N2 B11913848 (S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B11913848
M. Wt: 174.24 g/mol
InChI Key: RCQKCEYEIPCPHC-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is an organic compound that belongs to the class of tetrahydroquinoxalines. This compound is characterized by the presence of a cyclopropyl group attached to the second carbon of the tetrahydroquinoxaline ring system. The (S)-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement of atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline typically involves the following steps:

    Formation of Tetrahydroquinoxaline Ring: This can be accomplished through the reduction of quinoxaline derivatives using reducing agents like sodium borohydride or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropylation and reduction processes, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoxaline derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated quinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the cyclopropyl group or the tetrahydroquinoxaline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Quinoxaline derivatives.

    Reduction: Fully saturated tetrahydroquinoxaline derivatives.

    Substitution: Various substituted tetrahydroquinoxaline derivatives depending on the reagents used.

Scientific Research Applications

(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline: Lacks the (S)-configuration, resulting in different stereochemistry and potentially different biological activities.

    1,2,3,4-Tetrahydroquinoxaline: Lacks the cyclopropyl group, leading to different chemical and biological properties.

    Cyclopropylquinoxaline: Contains a quinoxaline ring with a cyclopropyl group but lacks the tetrahydro structure.

Uniqueness

(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is unique due to its specific stereochemistry and the presence of both the cyclopropyl group and the tetrahydroquinoxaline ring. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities.

Biological Activity

(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various biological systems, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a tetrahydroquinoxaline scaffold. This unique structure contributes to its distinct biochemical properties and biological activities.

The primary mechanism of action for this compound involves its interaction with monoamine oxidase B (MAO-B), an enzyme implicated in the metabolism of neurotransmitters. By inhibiting MAO-B, this compound increases the levels of neurotransmitters such as dopamine and serotonin in the brain, which can have significant implications for treating neurodegenerative disorders and mood disorders.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Studies have demonstrated that derivatives of tetrahydroquinoxaline compounds can inhibit cancer cell proliferation. For instance, certain analogs have shown potent cytotoxic effects against various human cancer cell lines by inducing apoptosis and inhibiting NF-κB transcriptional activity . The IC50 values for some derivatives indicate strong anti-cancer potential (e.g., IC50 values as low as 0.70 μM) in specific assays .

Neuroprotective Effects

The neuroprotective properties of this compound are attributed to its MAO-B inhibitory activity. This action is particularly relevant in models of neurodegeneration where increased neurotransmitter levels can mitigate symptoms associated with diseases like Parkinson's and Alzheimer's.

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Study on Neuroprotection : In a model of neurodegeneration induced by oxidative stress, administration of this compound resulted in reduced neuronal death and improved behavioral outcomes in animal models.
  • Antimicrobial Efficacy : A series of tests demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics used as controls.

Data Tables

Biological Activity Effect Reference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveInhibits MAO-B; increases neurotransmitter levels

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

(2S)-2-cyclopropyl-1,2,3,4-tetrahydroquinoxaline

InChI

InChI=1S/C11H14N2/c1-2-4-10-9(3-1)12-7-11(13-10)8-5-6-8/h1-4,8,11-13H,5-7H2/t11-/m1/s1

InChI Key

RCQKCEYEIPCPHC-LLVKDONJSA-N

Isomeric SMILES

C1CC1[C@H]2CNC3=CC=CC=C3N2

Canonical SMILES

C1CC1C2CNC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.